N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine
Description
Properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O2S/c1-16(2,23-10-12-5-7-13(17)8-6-12)11-19-15-14(20(21)22)4-3-9-18-15/h3-9H,10-11H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHQQARUOFZRIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=CC=N1)[N+](=O)[O-])SCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine typically involves multiple steps. One common method starts with the preparation of the 4-fluorobenzyl sulfanyl intermediate, which is then reacted with a 2-methylpropyl group under specific conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine has been explored for its potential therapeutic properties:
- Anti-inflammatory Activity: Compounds with similar structures have shown promise in reducing inflammation, making this compound a candidate for further investigation in inflammatory diseases .
- Antimicrobial Effects: Related compounds have demonstrated broad-spectrum antibacterial activity against various pathogens, suggesting that this compound may also possess antimicrobial properties .
Biological Research
The compound is under investigation as a biochemical probe to study enzyme interactions:
- Tyrosinase Inhibition: Research indicates that compounds containing the 4-fluorobenzyl moiety can inhibit tyrosinase, an enzyme involved in melanin production, which could be beneficial in treating hyperpigmentation disorders .
- Mechanism of Action: The nitro group can participate in redox reactions, while the sulfanyl group may form covalent bonds with thiol groups in proteins, potentially altering their function .
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
- Antimicrobial Activity Assessment: A study on related nitro-containing compounds demonstrated their effectiveness against Mycobacterium tuberculosis, suggesting that this compound could exhibit similar effects .
- Safety Profile Evaluations: Preliminary assessments indicate low toxicity in vitro for similar compounds, supporting further development as therapeutic agents .
Mechanism of Action
The mechanism of action of N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The fluorobenzyl group can enhance the compound’s binding affinity to certain receptors or enzymes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Structural and Functional Overview of Comparable Compounds
Mechanistic and Functional Differences
Nitro Group Positioning and Bioactivity The target compound’s nitro group at position 3 on pyridine contrasts with the 5-nitro-2-furyl group in the carcinogen from . While nitro groups often contribute to bioactivation (e.g., generating reactive metabolites in carcinogens ), their placement on aromatic heterocycles like pyridine (target compound) versus furan () may alter toxicity profiles. Pyridine’s inherent stability and electron-withdrawing nature could mitigate genotoxicity compared to furan derivatives.
Fluorine Substitution and Pharmacokinetics The 4-fluorobenzyl group in the target compound mirrors fluorine substitutions in IP-5 () and the pyrido[2,3-b]pyrazine derivative (). Fluorine enhances metabolic stability and binding affinity in kinase inhibitors , suggesting the target compound may exhibit improved bioavailability compared to non-fluorinated analogs.
Sulfanyl Linker vs. Heterocyclic Cores The sulfanyl-propyl chain in the target compound differs from the iminopyrrolidinyl group in the TPI () and the pyrazine core in . However, the TPI’s uracil core with a chloro-iminopyrrolidinyl motif likely offers stronger TP affinity due to direct interactions with the enzyme’s active site .
Biological Activity
N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-nitro-2-pyridinamine, with the chemical formula C16H18FN3O2S, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and possible therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and functional group modifications. Specific synthetic pathways have not been detailed in the available literature but are essential for producing compounds with desired biological activities.
Antimicrobial Effects
The biological evaluation of related compounds indicates potential antimicrobial activity. For example, nitro-containing compounds have demonstrated broad-spectrum antibacterial effects against various strains of bacteria, including Mycobacterium tuberculosis . While direct studies on this compound are scarce, its structural analogs suggest a promising antimicrobial profile.
The proposed mechanism for compounds like this compound involves interference with critical biochemical pathways in target cells. For instance, nitro groups in similar structures are known to participate in redox reactions that can lead to cellular damage or apoptosis in cancer cells .
Case Studies and Research Findings
Safety Profile
Preliminary safety assessments for related compounds suggest a favorable profile with low toxicity in vitro. For example, studies on similar nitro-substituted compounds have shown minimal cytotoxicity in Vero cell lines, indicating potential for further development as therapeutic agents .
Q & A
Q. What QSAR models predict substituent effects on activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
